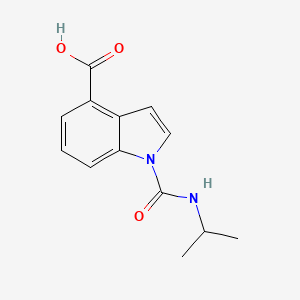
1-Isopropylcarbamoyl-1H-indole-4-carboxylic acid
Cat. No. B8513509
M. Wt: 246.26 g/mol
InChI Key: RZGKMFKQOPLVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08039472B2
Procedure details


This compound is prepared analogously to Intermediate Y by replacing ethyl 2-aminoisonicotinate in step 1 with methyl indol-4-carboxylate; [M+H]+ 247



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:4][C:5](=[O:16])NC1C=C(C=CN=1)C(O)=O)([CH3:3])[CH3:2].NC1C=C(C=CN=1)C(OCC)=O.[NH:29]1[C:37]2[CH:36]=[CH:35][CH:34]=[C:33]([C:38]([O:40]C)=[O:39])[C:32]=2[CH:31]=[CH:30]1>>[CH:1]([NH:4][C:5]([N:29]1[C:37]2[CH:36]=[CH:35][CH:34]=[C:33]([C:38]([OH:40])=[O:39])[C:32]=2[CH:31]=[CH:30]1)=[O:16])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(NC=1C=C(C(=O)O)C=CN1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CN1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)NC(=O)N1C=CC=2C(=CC=CC12)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
